molecular formula C20H28ClN3O2 B132436 Pyrimidifen CAS No. 105779-78-0

Pyrimidifen

Cat. No.: B132436
CAS No.: 105779-78-0
M. Wt: 377.9 g/mol
InChI Key: ITKAIUGKVKDENI-UHFFFAOYSA-N
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Description

Pyrimidifen is a chemical compound belonging to the class of pyrimidine derivatives. It is primarily used as an insecticide and acaricide, targeting pests that affect agricultural crops. This compound functions by inhibiting mitochondrial complex I electron transport, which disrupts the energy production in cells of the target organisms .

Biochemical Analysis

Biochemical Properties

Pyrimidifen is a mitochondrial complex I electron transport inhibitor . It interacts with the enzymes, proteins, and other biomolecules involved in this process, inhibiting their function and thereby exerting its insecticidal and acaricidal effects .

Cellular Effects

This compound’s impact on cells is primarily through its inhibition of mitochondrial complex I, a key component of the electron transport chain . This disruption affects cellular metabolism, leading to the death of the pest organism

Molecular Mechanism

The molecular mechanism of this compound involves its role as a mitochondrial complex I electron transport inhibitor . It binds to components of the electron transport chain in the mitochondria, disrupting the normal flow of electrons. This disruption prevents the formation of ATP, the energy currency of the cell, leading to cell death .

Temporal Effects in Laboratory Settings

It is known that this compound is a non-persistent compound, indicating that it may degrade over time

Dosage Effects in Animal Models

It is known that this compound has high acute toxicity in fish and bees

Metabolic Pathways

This compound is involved in the electron transport chain in the mitochondria, a key metabolic pathway . It interacts with enzymes involved in this process, disrupting the normal flow of electrons and the production of ATP

Transport and Distribution

Given its role as a mitochondrial complex I electron transport inhibitor, it is likely that it is transported to the mitochondria where it exerts its effects

Subcellular Localization

Given its mode of action, this compound is likely localized to the mitochondria where it inhibits the electron transport chain . The exact subcellular localization and any effects on its activity or function require further investigation. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidifen involves the formation of pyrimidine rings through various chemical reactions. One common method includes the reaction of substituted anilines with formamide and formic acid under high-temperature conditions to form the pyrimidine core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques to meet the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Pyrimidifen undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Scientific Research Applications

Pyrimidifen has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Pyrimidifen is unique among pyrimidine derivatives due to its specific mode of action and high efficacy against a wide range of pests. Similar compounds include:

This compound stands out due to its unique structural features and high potency, making it a valuable tool in agricultural pest management.

Properties

IUPAC Name

5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKAIUGKVKDENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057925
Record name Pyrimidifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105779-78-0
Record name Pyrimidifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105779-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidifen [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105779780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIMIDIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I21MX86B4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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